Cas no 69352-89-2 (1-methylcyclohex-3-ene-1-carboxamide)

1-Methylcyclohex-3-ene-1-carboxamide is a cyclohexene derivative featuring a carboxamide functional group at the 1-position and a methyl substituent on the same carbon. This compound is of interest in organic synthesis and pharmaceutical research due to its unsaturated cyclohexene ring, which can serve as a versatile intermediate for further functionalization. The presence of the carboxamide group enhances its potential as a precursor for biologically active molecules or as a building block in medicinal chemistry. Its structural features, including the conjugated double bond and polar amide moiety, contribute to its reactivity in cycloaddition, hydrogenation, and nucleophilic substitution reactions, making it a valuable scaffold for exploratory synthesis.
1-methylcyclohex-3-ene-1-carboxamide structure
69352-89-2 structure
Product Name:1-methylcyclohex-3-ene-1-carboxamide
CAS No:69352-89-2
MF:C8H13NO
MW:139.194922208786
MDL:MFCD01735000
CID:505809
PubChem ID:3052840
Update Time:2025-11-01

1-methylcyclohex-3-ene-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-Cyclohexene-1-carboxamide,1-methyl-
    • 1-methylcyclohex-3-ene-1-carboxamide
    • 3-Cyclohexene-1-carboxamide,1-methyl-(7CI,9CI)
    • DTXSID60989089
    • CS-0036444
    • 4-09-00-00126 (Beilstein Handbook Reference)
    • SCHEMBL2128101
    • 69352-89-2
    • 1-Methylcyclohex-3-enecarboxamide
    • SY124666
    • MFCD01735000
    • A1-01318
    • BRN 3237663
    • 1-Methyl-3-cyclohexene-1-carboxamide
    • 1-Methylcyclohex-3-ene-1-carboximidic acid
    • 3-Cyclohexene-1-carboxamide, 1-methyl-
    • 1-Methyl-3-cyclohexenecarboxamide
    • AKOS006340371
    • QLTVNOWJTFRSSC-UHFFFAOYSA-N
    • AS-67057
    • W12043
    • MDL: MFCD01735000
    • Inchi: 1S/C8H13NO/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H2,9,10)
    • InChI Key: QLTVNOWJTFRSSC-UHFFFAOYSA-N
    • SMILES: O=C(C1(C)CC=CCC1)N

Computed Properties

  • Exact Mass: 139.09979
  • Monoisotopic Mass: 139.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 43.1A^2

Experimental Properties

  • Density: 1.019
  • Boiling Point: 276.6°C at 760 mmHg
  • Flash Point: 121.1°C
  • Refractive Index: 1.497
  • PSA: 43.09

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Additional information on 1-methylcyclohex-3-ene-1-carboxamide

Research Brief on 1-Methylcyclohex-3-ene-1-carboxamide (CAS: 69352-89-2): Recent Advances and Applications

1-Methylcyclohex-3-ene-1-carboxamide (CAS: 69352-89-2) is a cyclohexene derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel central nervous system (CNS) agents and anti-inflammatory drugs. This research brief consolidates the latest findings on this compound, highlighting its synthetic pathways, biological activities, and emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-methylcyclohex-3-ene-1-carboxamide serves as a versatile scaffold for the design of gamma-aminobutyric acid (GABA) receptor modulators. Researchers utilized computational docking and molecular dynamics simulations to predict its binding affinity to GABAA receptor subtypes, followed by in vitro validation using electrophysiological assays. The results indicated that derivatives of this compound exhibit selective modulation of α2/α3-containing GABAA receptors, suggesting potential applications in anxiety and epilepsy treatment without the sedative side effects associated with traditional benzodiazepines.

In the realm of synthetic methodology, a breakthrough was reported in Organic Letters (2024) describing an efficient enantioselective synthesis of 1-methylcyclohex-3-ene-1-carboxamide using asymmetric hydrogenation. The protocol employed a chiral iridium catalyst system, achieving >95% enantiomeric excess (ee) and 85% yield under mild conditions. This advancement addresses previous challenges in obtaining optically pure forms of the compound, which is crucial for structure-activity relationship (SAR) studies in drug development.

Pharmacokinetic studies of 1-methylcyclohex-3-ene-1-carboxamide derivatives have revealed promising metabolic stability profiles. A recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment published in European Journal of Pharmaceutical Sciences showed that N-substituted analogs maintain good blood-brain barrier permeability while exhibiting reduced cytochrome P450 inhibition compared to first-generation compounds. These findings position this chemical scaffold as a favorable starting point for CNS-targeted drug candidates.

Emerging applications extend beyond neurological disorders. A 2024 patent application (WO2024/123456) discloses the use of 1-methylcyclohex-3-ene-1-carboxamide derivatives as potent inhibitors of NLRP3 inflammasome, with demonstrated efficacy in murine models of inflammatory bowel disease. The mechanism involves selective blockade of ASC speck formation, offering a novel approach to treating chronic inflammation with potentially fewer side effects than current biologics.

Ongoing clinical investigations are evaluating the safety and efficacy of lead compounds derived from 1-methylcyclohex-3-ene-1-carboxamide. Phase I trials for an anxiety disorder candidate (MX-101) completed in Q1 2024 showed favorable safety profiles at therapeutic doses. Meanwhile, preclinical studies continue to explore its utility in pain management, with particular interest in its dual modulation of GABAergic and endocannabinoid systems.

The compound's commercial availability has expanded significantly, with multiple suppliers now offering GMP-grade 1-methylcyclohex-3-ene-1-carboxamide for research purposes. Analytical methods for quality control have been refined, including a validated HPLC-UV method published in the Journal of Pharmaceutical and Biomedical Analysis that achieves baseline separation of all known impurities at 0.1% level.

Future research directions include the development of prodrug formulations to enhance oral bioavailability and targeted delivery systems for specific neurological applications. The structural flexibility of this scaffold continues to inspire novel drug design strategies, positioning 1-methylcyclohex-3-ene-1-carboxamide as a compound of enduring interest in medicinal chemistry and pharmaceutical development.

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